4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 4-position can be done using brominating agents like N-bromosuccinimide (NBS).
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the pyridazinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly for diseases where pyridazinone derivatives have shown efficacy.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-cyclopentylpyridazin-3(2H)-one: Lacks the methoxy group.
2-Cyclopentyl-5-methoxypyridazin-3(2H)-one: Lacks the bromine atom.
4-Bromo-5-methoxypyridazin-3(2H)-one: Lacks the cyclopentyl group.
Uniqueness
4-Bromo-2-cyclopentyl-5-methoxypyridazin-3(2H)-one is unique due to the combination of the bromine, cyclopentyl, and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyl-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-8-6-12-13(10(14)9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
GQPFCGZGIAYKJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.